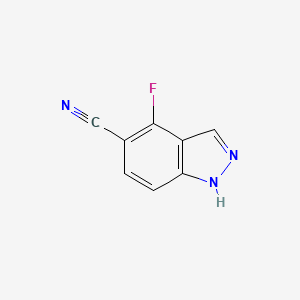

4-フルオロ-1H-インダゾール-5-カルボニトリル

概要

説明

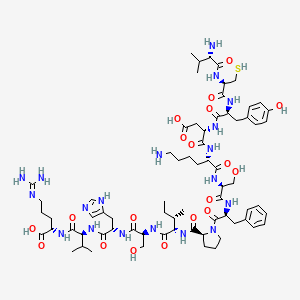

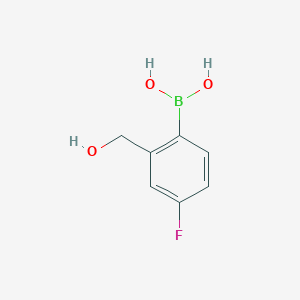

The compound 4-fluoro-1H-indazole-5-carbonitrile is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a fluorine atom at the fourth position and a nitrile group at the fifth position on the indazole ring system. Indazole derivatives are known for their diverse biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile to yield isomeric nitroarylindazoles . The synthesis of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves spectral identification methods like IR, 1H NMR, and EI mass spectral analysis, with the structure confirmed by X-ray crystallography . Although the specific synthesis of 4-fluoro-1H-indazole-5-carbonitrile is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, and the geometries were optimized using semi-empirical and ab initio calculations . These techniques could be applied to determine the molecular structure of 4-fluoro-1H-indazole-5-carbonitrile.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of indazole with nitrobenzene derivatives can lead to the formation of nitroarylindazoles . Additionally, the reaction of NH-indazoles with electrophilic aromatic compounds like 1-fluoro-2,4-dinitrobenzene can result in the formation of benzotriazole-N-oxides . These reactions highlight the reactivity of indazole derivatives and suggest that 4-fluoro-1H-indazole-5-carbonitrile could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various experimental and theoretical approaches. For example, the fluorescent properties, electronic properties, and interaction with solvents of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were investigated using density functional theory calculations and experimental methods . These studies provide insights into the behavior of indazole derivatives in different environments, which could be relevant for understanding the properties of 4-fluoro-1H-indazole-5-carbonitrile.

科学的研究の応用

製薬研究

インダゾール核は、多くの重要な合成医薬品分子に見られます . インダゾール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を示します . これにより、「4-フルオロ-1H-インダゾール-5-カルボニトリル」は、製薬研究の潜在的な候補となります。

抗ウイルス活性

インダゾール誘導体は、有望な抗ウイルス活性を示しています。 たとえば、6-アミノ-4-置換アルキル-1H-インダゾール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています . このことは、「4-フルオロ-1H-インダゾール-5-カルボニトリル」が、その潜在的な抗ウイルス特性について調査される可能性があることを示唆しています。

抗炎症活性

インダゾール誘導体は、抗炎症特性を示すことが実証されています . したがって、「4-フルオロ-1H-インダゾール-5-カルボニトリル」は、炎症性疾患の治療における潜在的な用途について調査される可能性があります。

抗癌活性

インダゾール誘導体は、抗癌特性を持つことが発見されています . このことは、「4-フルオロ-1H-インダゾール-5-カルボニトリル」が、癌研究の潜在的な候補となる可能性があることを示唆しています。

色素増感太陽電池(DSSC)

インダゾールは、高度に共役した分子であり、その用途は色素増感太陽電池(DSSC)にまで広がっています . 「4-フルオロ-1H-インダゾール-5-カルボニトリル」は、効率的なDSSCの開発に潜在的に使用される可能性があります。

三重項光増感剤

ピラゾール部分の存在により、「4-フルオロ-1H-インダゾール-5-カルボニトリル」は、金属中心(Ir、Ln、およびEuなど)に配位して、効率的なリガンドから金属へのエネルギー移動プロセスを持つ、ヘテロレプティックまたはホモレプティック三重項光増感剤を形成することができます . これにより、光増感剤分野の研究における潜在的な候補となります。

作用機序

Target of Action

Indazole derivatives, which include 4-fluoro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indazole derivatives interact with their targets, leading to changes in cellular functions . For instance, some indazole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse therapeutic applications.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Result of Action

Given the broad-spectrum biological activities of indazole derivatives, the compound’s action can result in a variety of molecular and cellular effects .

Safety and Hazards

将来の方向性

4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .

生化学分析

Biochemical Properties

4-fluoro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The specific interactions of 4-fluoro-1H-indazole-5-carbonitrile with enzymes and proteins are crucial for its biological activity. These interactions can lead to the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways.

Cellular Effects

4-fluoro-1H-indazole-5-carbonitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in infected cells . Additionally, 4-fluoro-1H-indazole-5-carbonitrile may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

特性

IUPAC Name |

4-fluoro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKYACZRGAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624017 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473416-81-8 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)